molecular formula C10H12N2O5S B7645687 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide

2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide

Cat. No.: B7645687
M. Wt: 272.28 g/mol
InChI Key: CWLLQAJPJCGRLO-UHFFFAOYSA-N
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Description

2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide is an organic compound that features a benzodioxole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole moiety is known for its presence in several biologically active molecules, making this compound a subject of research for its potential therapeutic properties.

Properties

IUPAC Name

2-[1,3-benzodioxol-5-ylsulfonyl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-12(5-10(11)13)18(14,15)7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLLQAJPJCGRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)S(=O)(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Sulfonylation: The benzodioxole ring is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Amidation: The sulfonylated benzodioxole is reacted with methylamine to form the sulfonyl(methyl)amino derivative.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties due to the presence of the benzodioxole moiety, which is known to interact with biological targets.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic properties.

    Biological Research: The compound is used to study the effects of sulfonylated benzodioxole derivatives on various biological systems.

Mechanism of Action

The mechanism of action of 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, leading to changes in protein conformation and function. These interactions can result in the modulation of cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1,3-Benzodioxol-5-ylsulfonyl(benzyl)amino]acetic acid
  • 1,3-Benzodioxole-5-sulfonamide
  • 1,3-Benzodioxole-5-sulfonyl chloride

Uniqueness

2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide is unique due to the presence of both the benzodioxole ring and the sulfonyl(methyl)amino group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable subject of research in various scientific fields.

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